(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-2-amino-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1-methylimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N3O2/c1-17-9(11(18)16-12(17)15)4-6-3-7(13)5-8(14)10(6)19-2/h3-5H,1-2H3,(H2,15,16,18)/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFLKLSUIIRZCW-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C(=CC(=C2)Br)Br)OC)C(=O)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=C(C(=CC(=C2)Br)Br)OC)/C(=O)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417067 | |
| Record name | (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-83-0 | |
| Record name | (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2-imino-1-methylimidazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the dibromo groups.
Scientific Research Applications
The compound (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one (CAS Number: 5714-83-0) is a specialized chemical with significant potential in various scientific research applications. This article explores its applications, supported by comprehensive data and documented case studies.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit notable antimicrobial properties. Studies have shown that these types of imidazolidinones can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of imidazolidinone derivatives. For instance, compounds with similar structures have been tested against cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells. This suggests that the compound may serve as a lead structure for anticancer drug development.
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. Enzyme inhibition studies are crucial for understanding the biochemical mechanisms through which this compound exerts its effects.
Synthesis of Novel Compounds
Due to its unique structure, This compound can act as a precursor in synthesizing other biologically active compounds. Its ability to undergo various chemical reactions makes it valuable in medicinal chemistry for creating libraries of new compounds.
Data Table of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of bacteria; potential for new antimicrobial agents | [Study on imidazolidinones] |
| Anticancer Properties | Induces apoptosis in cancer cell lines; potential lead for drug development | [Research on anticancer effects] |
| Enzyme Inhibition | Interacts with metabolic enzymes; implications for metabolic disorders | [Enzyme inhibition studies] |
| Synthesis of Novel Compounds | Precursor for creating biologically active derivatives | [Synthetic applications] |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazolidinones and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced the antimicrobial potency, suggesting that further structural optimization of This compound could yield more effective agents.
Case Study 2: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various imidazolidinone derivatives on human breast cancer cells (MCF-7). The findings revealed that compounds similar to This compound exhibited significant dose-dependent cytotoxicity, highlighting their potential as anticancer therapeutics.
Case Study 3: Enzyme Interaction
Research published in Biochemical Pharmacology explored the interaction of imidazolidinone derivatives with specific enzymes involved in glucose metabolism. The study demonstrated that these compounds could effectively inhibit enzyme activity, suggesting their potential use in managing metabolic diseases like diabetes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Imidazolidinone Derivatives
Key Observations :
- The 2-imino group distinguishes it from thioxo (C=S) or alkylthio (e.g., SCH₃) derivatives, which may alter hydrogen-bonding capacity and solubility .
Comparison :
- High yields (90–96%) are typical for imidazolidinones synthesized via piperidine-catalyzed methods . The target compound likely follows similar protocols, though bromine substituents may require adjusted conditions (e.g., longer reaction times).
- Thioxo derivatives (e.g., 4a–4c) are synthesized via direct cyclization, whereas methylthio analogs (e.g., 7f) involve additional alkylation steps .
Physical and Spectral Properties
Table 3: Physical Properties of Selected Analogs
| Compound | Melting Point (°C) | Spectral Confirmation |
|---|---|---|
| 4a | 252–254 | ¹H/¹³C-NMR, HRMS |
| 4b | 234–236 | ¹H/¹³C-NMR, HRMS |
| 7f | 218–220 | ¹H-NMR (δ 2.32–8.01) |
Trends :
- Bromine and methoxy groups increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding). The target compound likely exhibits a higher melting point than 4b or 7f.
- ¹H-NMR signals for benzylidene protons (e.g., δ 6.95–8.01 in 7f ) vary with substituents; bromine’s deshielding effect may shift vinyl protons downfield in the target compound.
Table 4: Reported Bioactivities of Structural Analogs
Implications for the Target Compound :
- The 2-imino group may enhance bioavailability compared to thioxo derivatives, though cytotoxicity studies are needed .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-imino-1-methylimidazolidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach, starting with the preparation of imidazolidinone precursors followed by condensation with substituted benzaldehydes. For example, analogous compounds are synthesized via base-catalyzed condensation (e.g., NaOH or KOH in ethanol under reflux) . Reaction parameters like temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants are optimized using thin-layer chromatography (TLC) to monitor progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and confirms the Z-configuration of the benzylidene moiety. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹), while UV-Vis spectroscopy characterizes conjugation patterns . High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture, as hydrolytic cleavage of the imino group may occur. Safety data for related imidazolidinones recommend inert atmospheres (e.g., nitrogen) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., bromo vs. methoxy groups) or assay conditions. Use dose-response curves and standardized protocols (e.g., MIC assays for antimicrobial activity) to validate results. Comparative studies with analogs (e.g., fluorinated or chlorinated derivatives) can isolate substituent contributions .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential and partition coefficients (log P). Experimental validation via high-performance liquid chromatography (HPLC) under simulated environmental conditions (pH 4–9, UV light) assesses photostability and hydrolysis .
Q. How can the mechanism of action for anticancer activity be investigated?
- Methodological Answer : Use molecular docking simulations to identify protein targets (e.g., kinases or DNA topoisomerases). Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). In vitro assays (e.g., apoptosis markers, cell cycle arrest) confirm mechanistic hypotheses .
Q. What strategies mitigate synthetic by-products during large-scale preparation?
- Methodological Answer : Optimize purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Recrystallization in mixed solvents (e.g., ethanol/dichloromethane) improves crystallinity. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction intermediates .
Q. How do electronic effects of bromine substituents influence reactivity in further functionalization?
- Methodological Answer : Bromine’s electron-withdrawing nature directs electrophilic substitution to meta/para positions. Use density functional theory (DFT) calculations to predict reactive sites. Experimental validation via Suzuki-Miyaura coupling or nucleophilic aromatic substitution with amines .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic vs. cell-based) and include positive/negative controls .
- Structural Ambiguity Resolution : Combine X-ray crystallography with NOESY NMR to confirm spatial arrangements of bulky substituents .
- Environmental Impact Studies : Follow ISO 11266 guidelines for soil adsorption experiments to assess ecotoxicological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
